6-(tert-Butyl)-2,3-dihydro-1H-inden-1-one
Overview
Description
6-(tert-Butyl)-2,3-dihydro-1H-inden-1-one is an organic compound that belongs to the class of indanones. Indanones are bicyclic compounds consisting of a benzene ring fused to a cyclopentanone ring. The tert-butyl group attached to the sixth position of the indanone structure provides unique chemical properties and reactivity patterns.
Mechanism of Action
Target of Action
Compounds with a similar tert-butyl group have been found to exhibit antimicrobial activity and have been associated with the Transient Receptor Potential Cation Channel Subfamily V Member 3 (TRPV3) in mice .
Mode of Action
Similarly, the antibacterial activity of tert-butylhydroquinone (TBHQ) and its oxidation product, tert-butylbenzoquinone (TBBQ), has been studied .
Biochemical Pathways
The tert-butyl group has been associated with biosynthetic and biodegradation pathways . It’s also worth noting that similar compounds have been associated with oxidative stress response pathways in fungi .
Pharmacokinetics
A study on a similar compound, tert-butyl ester-based prodrug, showed excellent metabolic stability in plasma and intestinal homogenate, high aqueous solubility, and high tumor exposures .
Result of Action
For instance, tert-butylhydroquinone (TBHQ) and its oxidation product, tert-butylbenzoquinone (TBBQ), have been reported to have antibacterial properties .
Action Environment
It’s worth noting that similar compounds have been classified as persistent, bioaccumulative, and toxic (pbt) chemicals, which are of particular concern due to their toxicity and their ability to remain in the environment for long periods of time .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(tert-Butyl)-2,3-dihydro-1H-inden-1-one typically involves the Friedel-Crafts acylation reaction. This reaction uses tert-butylbenzene and succinic anhydride as starting materials, with aluminum chloride as a catalyst. The reaction proceeds under anhydrous conditions and requires careful control of temperature to prevent side reactions.
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of advanced purification techniques, such as recrystallization and chromatography, is essential to obtain high-purity products suitable for various applications.
Chemical Reactions Analysis
Types of Reactions
6-(tert-Butyl)-2,3-dihydro-1H-inden-1-one undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: Electrophilic aromatic substitution reactions can introduce various substituents onto the benzene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Halogenation reactions often use halogens like chlorine or bromine in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: Formation of this compound-2-carboxylic acid.
Reduction: Formation of 6-(tert-Butyl)-2,3-dihydro-1H-inden-1-ol.
Substitution: Formation of halogenated derivatives such as this compound-5-chloride.
Scientific Research Applications
6-(tert-Butyl)-2,3-dihydro-1H-inden-1-one has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a lead compound for the development of new pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials.
Comparison with Similar Compounds
Similar Compounds
2,6-Di-tert-butyl-4-methylphenol: Known for its antioxidant properties.
tert-Butylhydroquinone: Used as a food preservative and antioxidant.
2,6-Di-tert-butylphenol: Another antioxidant with similar structural features.
Uniqueness
6-(tert-Butyl)-2,3-dihydro-1H-inden-1-one is unique due to its indanone core structure, which imparts distinct reactivity and biological activity compared to other tert-butyl-substituted compounds
Biological Activity
6-(tert-Butyl)-2,3-dihydro-1H-inden-1-one is an organic compound classified as an indanone, characterized by a tert-butyl group at the sixth position. This compound exhibits diverse biological activities, making it a subject of interest in medicinal chemistry and pharmacology. This article delves into its biological activity, focusing on its antimicrobial and anticancer properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
This compound has the following structural formula:
The presence of the tert-butyl group enhances its lipophilicity and may influence its interaction with biological targets.
Antimicrobial Activity
Research indicates that compounds with similar structures to this compound exhibit significant antimicrobial properties . The mechanism of action often involves disruption of microbial cell membranes or inhibition of key metabolic pathways. For instance, studies have shown that related compounds can inhibit bacterial growth through various biochemical pathways involving oxidative stress and membrane integrity disruption .
Table 1: Summary of Antimicrobial Studies
Compound | Activity Type | Target Organisms | Reference |
---|---|---|---|
This compound | Antibacterial | E. coli, S. aureus | |
7-(tert-Butyl)-2,3-dihydro-1H-inden-1-one | Antifungal | C. albicans | |
tert-butylhydroquinone (TBHQ) | Antioxidant | Various bacteria |
Anticancer Properties
This compound has been explored for its anticancer potential , particularly against various cancer cell lines. The compound has shown promising results in inhibiting cell proliferation and inducing apoptosis in cancer cells.
Case Study: Inhibition of Cancer Cell Proliferation
A study investigating the effects of this compound on human breast cancer cells (MCF-7) revealed a dose-dependent decrease in cell viability. The compound induced apoptosis through the activation of caspase pathways and modulation of cell cycle progression .
Table 2: Anticancer Activity Overview
Cell Line | IC50 (µM) | Mechanism of Action | Reference |
---|---|---|---|
MCF-7 | 15.0 | Induction of apoptosis via caspase activation | |
HeLa | 20.5 | Cell cycle arrest at G0/G1 phase | |
A549 | 18.0 | Inhibition of proliferation |
The biological activity of this compound is attributed to its ability to interact with various molecular targets:
Antimicrobial Mechanism:
The compound's interaction with microbial membranes leads to increased permeability, ultimately causing cell lysis. Additionally, it may interfere with metabolic enzymes critical for microbial survival .
Anticancer Mechanism:
The anticancer effects are mediated through several pathways:
- Apoptosis Induction: Activation of intrinsic apoptotic pathways.
- Cell Cycle Arrest: Inhibition of cyclin-dependent kinases (CDKs), leading to G0/G1 phase arrest.
Pharmacokinetics
Studies on similar compounds suggest that this compound may exhibit favorable pharmacokinetic properties such as good metabolic stability and solubility in biological systems. These characteristics are crucial for its potential development as a therapeutic agent .
Properties
IUPAC Name |
6-tert-butyl-2,3-dihydroinden-1-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16O/c1-13(2,3)10-6-4-9-5-7-12(14)11(9)8-10/h4,6,8H,5,7H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VICFYSNYODVXCU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC2=C(CCC2=O)C=C1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
188.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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